3-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide (hereafter referred to as Compound A) is a pyrazole carbohydrazide derivative. Its structure features:
- A 3-methyl-substituted pyrazole ring.
- A hydrazide group linked to a (1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene moiety.
This compound belongs to a broader class of carbohydrazides known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The (E,E)-configuration of the prop-2-en-1-ylidene group is critical for molecular rigidity and interaction with biological targets .
Properties
IUPAC Name |
5-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11(8-13-6-4-3-5-7-13)10-16-19-15(20)14-9-12(2)17-18-14/h3-10H,1-2H3,(H,17,18)(H,19,20)/b11-8+,16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPPLLUTDYJRGI-AIEDVMPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC(=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted hydrazides or pyrazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting the growth of various cancer cell lines. For instance, a study demonstrated that it effectively induced apoptosis in human breast cancer cells through the modulation of apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research findings indicate that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential application as an antimicrobial agent in clinical settings .
Anti-inflammatory Effects
Inflammation is a critical factor in numerous chronic diseases. The compound has been investigated for its anti-inflammatory properties, showing the ability to reduce inflammatory markers in vitro. This positions it as a candidate for further development in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Pyrazole Ring
Compound B : N′-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide ()
- Differs by a 5-methylthiophen-2-yl group at position 3 of the pyrazole.
- Higher lipophilicity due to the sulfur-containing thiophene ring.
- Compound C: 3-Phenyl-N′-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide () Phenyl group at position 3 instead of methyl.
Compound D : 3-(5-Methylfuran-2-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide ()
- 5-Methylfuran substituent introduces oxygen-based polarity.
- Molecular weight: 320.35 g/mol, compared to Compound A’s 323.37 g/mol (estimated).
Hydrazide Moiety Modifications
Compound E : 4-Nitro-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide ()
- Nitrobenzohydrazide backbone instead of pyrazole.
- Electron-withdrawing nitro group enhances electrophilicity.
Compound F : (E)-N′-(3-allyl-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide ()
- Dichlorophenyl and hydroxybenzylidene groups improve hydrogen-bonding capacity.
Physicochemical Properties
- Solubility : Compound A’s methyl and phenyl groups reduce aqueous solubility compared to nitro-substituted Compound E .
Computational and Crystallographic Insights
Biological Activity
3-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has gained attention for its potential biological activities. This compound features a pyrazole ring with a methyl group and a phenylprop-2-en-1-ylidene moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N4O, with a molecular weight of 284.37 g/mol. The structure includes functional groups that are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : It has shown potential against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Mild Activity |
The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have indicated that this pyrazole derivative may possess anticancer properties:
These results demonstrate promising anticancer effects, particularly against HeLa and MCF7 cell lines.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Inflammation : A study involving carrageenan-induced paw edema in rats demonstrated that derivatives similar to this compound exhibited anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of pyrazole derivatives against clinical isolates of E. coli and S. aureus, confirming their effectiveness in inhibiting bacterial growth .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-methyl-N'-[(1E,2E)-... carbohydrazide with high purity?
The synthesis typically involves a multi-step process starting with the condensation of a pyrazole-5-carbohydrazide precursor with a substituted propenylidene ketone. Key steps include:
- Hydrazone Formation : Reacting 3-methyl-1H-pyrazole-5-carbohydrazide with (1E,2E)-2-methyl-3-phenylprop-2-enal under reflux in methanol or ethanol (70–80°C, 6–8 hours) .
- pH and Solvent Control : Maintaining slightly acidic conditions (pH 5–6) to favor imine bond formation while minimizing side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .
Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Higher yields at 80°C but risk decomposition |
| Reaction Time | 6–8 hours | Shorter times reduce conversion; longer times increase impurities |
| Solvent | Methanol | Better solubility vs. ethanol |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.1 ppm) and hydrazone NH (δ 10.2–11.5 ppm). The pyrazole C=O peak appears at ~165 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm hydrazone (N–H stretch: 3200–3300 cm⁻¹) and carbonyl (C=O: 1660–1680 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of phenylpropenylidene moiety) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or α-glucosidase .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in the propenylidene moiety) be resolved?
- Refinement Strategies : Use SHELXL for anisotropic displacement parameters and TWIN/BASF commands to model disorder. For example, split the propenylidene group into two positions with occupancy ratios refined to ~60:40 .
- Validation Tools : Check R-factor convergence (<5%) and ADPs with PLATON/CHECKCIF .
Q. What computational methods predict structure-activity relationships (SAR) for bioactivity?
- Molecular Docking : AutoDock Vina to assess binding to COX-2 (PDB: 5KIR). The phenylpropenylidene group may occupy the hydrophobic pocket .
- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond acceptors to correlate with antimicrobial IC₅₀ values .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
Example Comparison :
| Substituent | Bioactivity (MIC, µg/mL) | Solubility (mg/mL) |
|---|---|---|
| 2-Methoxyphenyl | 8.2 (S. aureus) | 0.15 |
| 4-Chlorophenyl | 3.5 (S. aureus) | 0.08 |
| 5-Methylthiophene | 12.1 (S. aureus) | 0.22 |
| Data from analogs in |
Chlorine enhances antimicrobial potency but reduces solubility due to increased hydrophobicity.
Q. What strategies mitigate low solubility in pharmacokinetic studies?
- Prodrug Design : Introduce phosphate esters at the pyrazole NH group .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance bioavailability .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Assay Standardization : Use identical substrate concentrations (e.g., 100 µM for COX-2) and control for solvent effects (DMSO ≤1% v/v) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across labs .
Methodological Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
